4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Overview
Description
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chloro group at the 4-position and a phenyl group at the 6-position of the pyrrolo[3,2-d]pyrimidine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .
Mode of Action
This compound interacts with the α-amylase enzyme, inhibiting its activity . This inhibition slows down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
The compound affects the carbohydrate digestion pathway by inhibiting the α-amylase enzyme . This results in slower breakdown of complex carbohydrates into glucose, thereby controlling the postprandial increase in blood glucose levels .
Pharmacokinetics
The potent compounds from the similar series have a clogp value less than 4 and molecular weight less than 400 , suggesting that they are likely to maintain drug-likeness during lead optimization.
Result of Action
The inhibition of α-amylase by this compound results in excellent antidiabetic action . In vitro antidiabetic analysis demonstrated significant antidiabetic action for similar compounds, with IC50 values in the 0.252–0.281 mM range .
Action Environment
It’s worth noting that the presence of different halogens on the phenyl ring can influence the antitubercular activity of similar compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine are not fully understood due to the lack of comprehensive studies. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,2-d]pyrimidine core.
Introduction of the Chloro Group: The chloro group is introduced at the 4-position through halogenation reactions using reagents such as thionyl chloride or phosphorus oxychloride.
Phenyl Substitution: The phenyl group is introduced at the 6-position through a substitution reaction, often using phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[3,2-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to inhibit specific enzymes and proteins.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine can be compared with other pyrrolopyrimidine derivatives:
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the phenyl group at the 6-position, resulting in different biological activities.
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine: Lacks the chloro group at the 4-position, affecting its reactivity and potency.
4-Bromo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine: Similar structure but with a bromo group instead of a chloro group, leading to variations in its chemical and biological properties
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c13-11-10-9(16-12(14)17-11)6-8(15-10)7-4-2-1-3-5-7/h1-6,15H,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQXQWXWYNHHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC(=N3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207462 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 4-chloro-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301207462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-10-4 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 4-chloro-6-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 4-chloro-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301207462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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